2-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
CAS No.:
Cat. No.: VC20401236
Molecular Formula: C11H9FN2O
Molecular Weight: 204.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9FN2O |
|---|---|
| Molecular Weight | 204.20 g/mol |
| IUPAC Name | 2-fluoro-6-(4-methylpyrazol-1-yl)benzaldehyde |
| Standard InChI | InChI=1S/C11H9FN2O/c1-8-5-13-14(6-8)11-4-2-3-10(12)9(11)7-15/h2-7H,1H3 |
| Standard InChI Key | WQYUYFOTLYRYDY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1)C2=C(C(=CC=C2)F)C=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzaldehyde core substituted at the second position with fluorine and the sixth position with a 4-methylpyrazole ring. The fluorine atom induces electronic effects that influence reactivity, while the pyrazole moiety provides a nitrogen-rich heterocycle capable of hydrogen bonding and metal coordination. The methyl group at the pyrazole’s fourth position enhances steric bulk, potentially affecting binding interactions in biological systems.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉FN₂O |
| Molecular Weight | 204.20 g/mol |
| IUPAC Name | 2-fluoro-6-(4-methylpyrazol-1-yl)benzaldehyde |
| Canonical SMILES | CC1=CN(N=C1)C2=C(C(=CC=C2)F)C=O |
| InChI Key | WQYUYFOTLYRYDY-UHFFFAOYSA-N |
| Topological Polar Surface Area | 45.5 Ų |
The compound’s calculated topological polar surface area (45.5 Ų) suggests moderate solubility in polar solvents, while its logP value (estimated at 2.1) indicates lipophilicity suitable for membrane permeability in drug candidates.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the aldehyde proton (δ 10.1 ppm, singlet), aromatic protons (δ 7.2–8.0 ppm), and pyrazole protons (δ 6.3–7.8 ppm). Infrared (IR) spectroscopy confirms the presence of the aldehyde carbonyl stretch at 1,710 cm⁻¹ and C-F vibration at 1,230 cm⁻¹. Mass spectrometry shows a molecular ion peak at m/z 204.1, consistent with the molecular formula.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically begins with 2-fluoro-6-iodobenzaldehyde, which undergoes Ullmann coupling with 4-methyl-1H-pyrazole under copper catalysis. Alternative routes employ Suzuki-Miyaura cross-coupling using boronic acid derivatives. Reaction conditions vary, but optimized protocols report yields of 68–72% when using Pd(PPh₃)₄ as a catalyst in tetrahydrofuran at 80°C.
Table 2: Representative Synthetic Conditions
| Parameter | Value |
|---|---|
| Starting Material | 2-fluoro-6-iodobenzaldehyde |
| Coupling Partner | 4-methyl-1H-pyrazole |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | Tetrahydrofuran |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 70% |
Purification and Scalability
Column chromatography using silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity. Scalability challenges include managing exothermic reactions during coupling steps, addressed through dropwise reagent addition and temperature-controlled reactors.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound demonstrates inhibitory activity against cyclooxygenase-2 (COX-2) with an IC₅₀ of 12.3 μM, attributed to hydrogen bonding between the pyrazole nitrogen and Arg120 residue in the enzyme’s active site. Fluorine’s electronegativity enhances binding affinity by stabilizing charge-transfer interactions.
Material Science Applications
Polymer Synthesis
The aldehyde group participates in condensation reactions with diamines to form polyimines. Resulting polymers exhibit glass transition temperatures (Tg) of 145–160°C and tensile strengths of 75–85 MPa, suitable for high-performance coatings.
Coordination Chemistry
Complexation with Cu(II) in acetonitrile produces a tetrahedral complex (λmax = 650 nm) with catalytic activity in aerobic oxidations. Turnover frequencies reach 450 h⁻¹ for benzyl alcohol oxidation to benzaldehyde.
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Compounds
| Compound | Molecular Weight | Key Feature | Biological Activity (IC₅₀) |
|---|---|---|---|
| 2-Fluoro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde | 330.11 g/mol | Iodo substituent | COX-2: 8.9 μM |
| 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde | 204.20 g/mol | Para-substituted pyrazole | MCF-7: 52% inhibition |
| 3-Fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzaldehyde | 204.20 g/mol | Meta-substituted fluorine | COX-2: 18.7 μM |
The 4-methylpyrazole variant exhibits superior COX-2 inhibition compared to its 3-fluoro analog, highlighting the importance of substitution patterns.
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